5-Chloro-1H-indazol-4-ol
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Overview
Description
5-Chloro-1H-indazol-4-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1H-indazol-4-ol can be achieved through various methods. One common approach is the Vilsmeier-Haack reaction, which involves reacting 5-chloroindazole with the reagent DMF-POCl3. This method is favored for its efficiency and the high yield of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The Vilsmeier-Haack reaction is often employed in industrial settings due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1H-indazol-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The chloro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to substitute the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted indazole derivatives.
Scientific Research Applications
5-Chloro-1H-indazol-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various biologically active molecules, such as anti-cancer agents and enzyme inhibitors.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It serves as a building block for the development of new pharmaceuticals with potential therapeutic applications.
Industry: this compound is used in the production of specialty chemicals and as an analytical reagent in chromatography.
Mechanism of Action
The mechanism of action of 5-Chloro-1H-indazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit certain enzymes and receptors, leading to various biological effects . The exact mechanism may vary depending on the specific application and the structure of the derivative.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A parent compound of the indazole family with similar structural features but lacking the chloro and hydroxyl groups.
5-Bromo-1H-indazol-4-ol: A brominated analog with similar chemical properties but different reactivity due to the presence of a bromine atom.
1-Phenyl-1H-indazol-4-ol: A phenyl-substituted derivative with distinct biological activities.
Uniqueness
5-Chloro-1H-indazol-4-ol is unique due to the presence of both chloro and hydroxyl groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
5-chloro-1H-indazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-1-2-6-4(7(5)11)3-9-10-6/h1-3,11H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINUXEUHYRINQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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